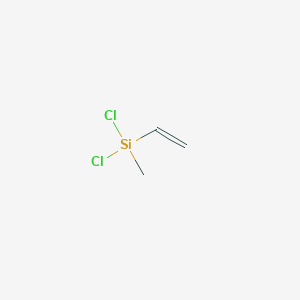

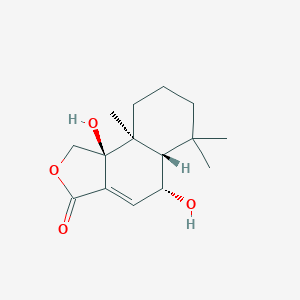

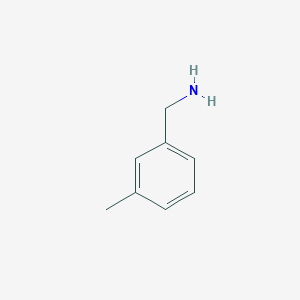

![molecular formula C14H16N4O B090957 2-氨基-6-苄基-5,6,7,8-四氢吡啶并[4,3-d]嘧啶-4(3H)-酮 CAS No. 1029-52-3](/img/structure/B90957.png)

2-氨基-6-苄基-5,6,7,8-四氢吡啶并[4,3-d]嘧啶-4(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one (abbreviated as 2A6BTHPP) is a heterocyclic aromatic compound that has been widely studied due to its potential applications in drug discovery and biochemistry. 2A6BTHPP has been found to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer activities. It has also been used in the synthesis of several important drugs, such as antifungal and antiviral agents. In addition, 2A6BTHPP has been used as a model compound to study the mechanism of action of various drugs.

科学研究应用

药物研究

该化合物是合成各种具有药理活性的分子的宝贵中间体。 它的结构有利于修饰,从而可以开发出新药,特别是在PARP抑制剂领域 . PARP抑制剂是一类有望用于治疗癌症的药物,它们通过干扰癌细胞修复DNA损伤的能力来发挥作用。

安全和危害

作用机制

Target of Action

It is known that this compound can be used to prepare a compound that acts as a poly (adp-ribose) polymerase (parp) inhibitor .

Mode of Action

Given its potential use in the synthesis of a parp inhibitor, it may interact with the parp enzyme, preventing it from repairing damaged dna in cells .

Biochemical Pathways

The compound potentially affects the DNA repair pathway by inhibiting the action of PARP, an enzyme crucial for repairing single-strand DNA breaks . By inhibiting PARP, the compound may cause the accumulation of DNA damage, leading to cell death, particularly in cancer cells .

Result of Action

The result of the compound’s action, given its potential role as a precursor to a PARP inhibitor, could be the induction of cell death due to the accumulation of unrepaired DNA damage .

属性

IUPAC Name |

2-amino-6-benzyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O/c15-14-16-12-6-7-18(9-11(12)13(19)17-14)8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H3,15,16,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLTVQQOAWCNPMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1N=C(NC2=O)N)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403107 |

Source

|

| Record name | 2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1029-52-3 |

Source

|

| Record name | 2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of 2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one in the development of antifolate drugs?

A1: This compound serves as a crucial starting material in the synthesis of 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine analogs, which exhibit antifolate activity. [] Researchers have explored modifications to this core structure, particularly at the 6-position, to develop compounds with enhanced potency and selectivity against target enzymes like dihydrofolate reductase (DHFR) in organisms like Pneumocystis carinii and Toxoplasma gondii. [] The benzyl group in this compound can be easily modified, allowing for the introduction of various substituents to explore structure-activity relationships.

Q2: Can you describe an improved method for synthesizing 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine from 2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one as highlighted in the research?

A2: Yes, the research outlines an improved synthesis involving several steps:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

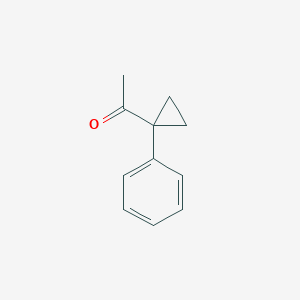

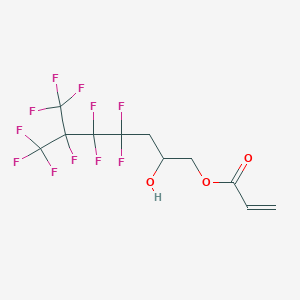

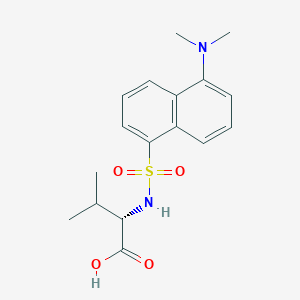

![Silane, [[(3alpha,5beta,20S)-pregnane-3,20-diyl]bis(oxy)]bis[trimethyl-](/img/structure/B90880.png)

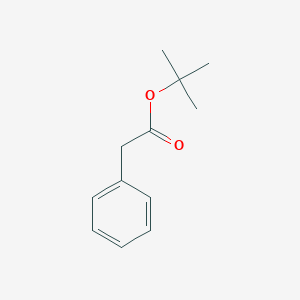

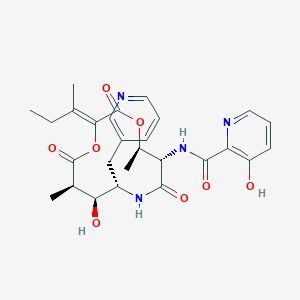

![Pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B90889.png)